(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol
CAS No.: 934001-94-2
Cat. No.: VC11611123
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934001-94-2 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
| Standard InChI | InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2 |
| Standard InChI Key | QQXFSHUGDQQNDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol, reflects its structural complexity. The oxazole core is a five-membered ring containing one oxygen and one nitrogen atom. Key substituents include:
-
A bromine atom at the 4-position, which enhances electrophilic reactivity.
-
A phenyl group at the 5-position, contributing to aromatic stability.
-
A hydroxymethyl group (-CHOH) at the 3-position, enabling hydrogen bonding and derivatization .
The canonical SMILES representation and InChIKey QQXFSHUGDQQNDH-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.08 g/mol | |
| Purity | 95% | |
| CAS Number | 934001-94-2 | |
| Solubility (Predicted) | Moderate in polar solvents |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol typically involves oxazole ring formation followed by functional group substitutions. A representative method includes:
-
Oxazole Ring Construction: Cyclization of precursor molecules (e.g., α-bromo ketones with nitriles) under acidic conditions.
-
Bromination: Electrophilic aromatic substitution to introduce bromine at the 4-position.
-
Hydroxymethylation: Introduction of the -CHOH group via nucleophilic substitution or oxidation .
A modified protocol from Ambeed.com (Source 2) describes lithiation and nucleophilic addition steps for analogous oxazole derivatives. For instance, lithiation of 2-(4-bromo-5-methyl-2-thienyl)-1,3-dioxolane with n-BuLi in THF at -78°C, followed by reaction with 7-chloro-3,4-dihydroisoquinoline and BF-EtO, yields tetrahydroisoquinoline derivatives with 45–51% yields . While this method targets a different compound, it highlights the utility of low-temperature lithiation and Lewis acid catalysis in oxazole functionalization.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithiation | n-BuLi, THF, -78°C | – |
| Nucleophilic Attack | BF-EtO, -30°C | 45% |
| Purification | Silica gel chromatography | – |
| Compound | Target | IC/EC | Source |
|---|---|---|---|
| 3-CF-4-cPr-oxadiazol-2(3H)-one | Notum | 1.8 nM | |
| (4-Bromo-5-phenyl-oxazol-3-yl)methanol | Undisclosed | Pending |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or cryo-EM .
-
Derivatization: Explore substitutions at the 3-position (e.g., esterification of -CHOH) to enhance bioavailability.
-
In Vivo Testing: Assess pharmacokinetics and toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume